Felipyrine

Description

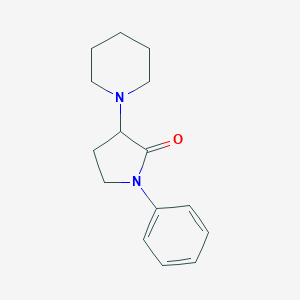

Structure

3D Structure

Properties

CAS No. |

1980-49-0 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

1-phenyl-3-piperidin-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C15H20N2O/c18-15-14(16-10-5-2-6-11-16)9-12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |

InChI Key |

TYGVJQQISVEFSH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Structure and Stereochemical Characterization of Felipyrine

Elucidation of the 1-Phenyl-3-Piperidino-2-Pyrrolidinone Core Structure

The foundational structure of Felipyrine is the 1-phenyl-3-piperidino-2-pyrrolidinone moiety. This core is composed of a five-membered pyrrolidinone ring, which is a saturated lactam. A phenyl group is attached to the nitrogen atom at the 1-position of this ring, while a piperidino group is substituted at the 3-position.

The elucidation of such a structure typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the connectivity of atoms, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared (IR) spectroscopy would further reveal the presence of key functional groups, such as the amide carbonyl (C=O) group in the pyrrolidinone ring.

| Structural Component | Description |

|---|---|

| Pyrrolidinone Ring | A five-membered saturated lactam ring. |

| Phenyl Group | An aromatic ring attached to the nitrogen atom at position 1. |

| Piperidino Group | A six-membered saturated heterocyclic amine attached at position 3. |

Stereoisomeric Forms of this compound: Insights into Enantiomeric Variations

A critical aspect of this compound's molecular structure is its stereochemistry. The carbon atom at the 3-position of the pyrrolidinone ring, to which the piperidino group is attached, is a chiral center. This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-Felipyrine and (S)-Felipyrine.

The spatial arrangement of the piperidino group relative to the pyrrolidinone ring defines the absolute configuration of each enantiomer. The different three-dimensional orientations of these stereoisomers can lead to distinct interactions with other chiral molecules. unipa.it The synthesis of enantiomerically pure forms of such compounds is a significant focus in medicinal chemistry, often employing chiral reagents or stereoselective synthetic routes. nih.gov

The study of stereoisomers is vital as different enantiomers of a compound can exhibit varied biological activities and metabolic profiles. unipa.it

| Stereoisomer | Description | Key Feature |

|---|---|---|

| (R)-Felipyrine | One of a pair of enantiomers. | Specific spatial orientation of the piperidino group. |

| (S)-Felipyrine | The other enantiomer of the pair. | Mirror image spatial orientation of the piperidino group compared to the (R)-form. |

Computational Approaches to this compound Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to model the molecule's structure and predict its most stable conformations. nih.govmdpi.com

Conformational analysis of this compound would involve exploring the potential energy surface to identify low-energy conformers. This is influenced by the rotational freedom around the single bonds, particularly the bond connecting the piperidino group to the pyrrolidinone ring and the bond connecting the phenyl group to the nitrogen atom. The non-planar nature of both the pyrrolidinone and piperidine (B6355638) rings also contributes to a complex conformational space. unipa.itnih.gov

These computational studies can provide insights into the molecule's flexibility, preferred shapes, and the energetic barriers between different conformations. researchgate.netnih.gov The results of such analyses are often correlated with experimental data, such as NMR chemical shifts, to validate the theoretical models. researchgate.net Understanding the conformational preferences of this compound is essential for predicting its interactions with biological targets.

| Computational Method | Application in this compound Analysis |

|---|---|

| Density Functional Theory (DFT) | Provides accurate electronic structure calculations to determine the energies of different conformers. mdpi.com |

| Molecular Mechanics (MM) | Uses classical physics to model the molecule, allowing for the rapid exploration of a wide range of conformations. nih.gov |

| Boltzmann Distribution Analysis | Estimates the relative populations of different conformers at a given temperature based on their calculated energies. |

Synthetic Methodologies for Felipyrine and Its Analogues

Strategic Retrosynthesis of the Felipyrine Chemical Skeleton

A plausible retrosynthetic analysis of the this compound scaffold, a 1-aryl-2-pyrrolidinone, reveals key disconnections that simplify the target molecule into readily available starting materials. The primary disconnection severs the bond between the aromatic ring and the nitrogen atom of the pyrrolidinone core. This leads to two key precursors: an appropriately substituted aniline (B41778) and a γ-lactone or a related C4 synthon.

Further disconnection of the pyrrolidinone ring itself can be envisioned through the cleavage of the amide bond, leading to a γ-amino acid derivative. This linear precursor can then be traced back to simpler starting materials through standard functional group interconversions. For instance, a γ-halobutyryl halide and an aniline derivative can serve as the foundational building blocks. This strategic deconstruction allows for a convergent and flexible synthetic plan, enabling the introduction of various substituents on both the aryl ring and the pyrrolidinone core to generate a library of analogues.

Established Synthetic Routes for 1-Aryl-2-Pyrrolidinone Scaffolds

The construction of the 1-aryl-2-pyrrolidinone core is central to the synthesis of this compound. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Early synthetic approaches to 1-aryl-2-pyrrolidinone scaffolds often relied on the cyclization of γ-amino acids or the reaction of γ-lactones with primary aromatic amines. A notable example from 1966 by Okumura and colleagues detailed the synthesis of a series of 1-aryl-2-pyrrolidinone derivatives with reported anti-inflammatory activity. nih.govacs.org These methods typically involved heating a mixture of a γ-butyrolactone with an aniline derivative, often in the presence of an acid catalyst, to facilitate the amidation and subsequent cyclization.

Another classical approach involved the reaction of γ-chlorobutyryl chloride with an aniline to form a γ-chloroanilide, which could then be cyclized under basic conditions to yield the desired 1-aryl-2-pyrrolidinone. These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope and functional group tolerance.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |

| γ-Butyrolactone | Aniline | Heat, Acid Catalyst | 1-Phenyl-2-pyrrolidinone | Moderate | nih.govacs.org |

| γ-Chlorobutyryl chloride | Aniline | Base | 1-Phenyl-2-pyrrolidinone | Moderate | nih.govacs.org |

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of 1-aryl-2-pyrrolidinone scaffolds, offering milder reaction conditions, broader substrate scope, and higher yields.

One such contemporary method involves the reaction of donor-acceptor (DA) cyclopropanes with anilines. nih.gov This approach, catalyzed by a Lewis acid, proceeds through the opening of the cyclopropane (B1198618) ring by the aniline to form a γ-amino ester, which then undergoes in situ lactamization. nih.gov This method allows for the synthesis of a wide range of 1,5-substituted pyrrolidin-2-ones. nih.gov

Another innovative strategy is the Smiles-Truce cascade reaction. nih.govnih.govresearchgate.net In this one-pot process, arylsulfonamides react with cyclopropane diesters under basic conditions to yield α-arylated pyrrolidinones. nih.govnih.govresearchgate.net This metal-free reaction involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.govnih.govresearchgate.net

Visible-light-mediated radical cascade reactions have also emerged as a powerful tool for synthesizing pyrrolidin-2-one derivatives. acs.org These methods often utilize photoredox catalysis to generate radical intermediates that can undergo cyclization and functionalization in a single step, providing access to complex pyrrolidinone structures under mild conditions. acs.org

| Method | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Key Features | Reference |

| Donor-Acceptor Cyclopropane Reaction | Donor-Acceptor Cyclopropane | Aniline | Lewis Acid | In situ lactamization | nih.gov |

| Smiles-Truce Cascade | Arylsulfonamide | Cyclopropane Diester | Base | Metal-free, one-pot | nih.govnih.govresearchgate.net |

| Visible-Light Radical Cascade | N-Tethered 1,6-Enyne | Acyl Oxime Ester | Photocatalyst | Mild conditions, high functional group tolerance | acs.org |

Development of Stereoselective Syntheses for Enantiopure this compound

The development of stereoselective synthetic routes to enantiopure this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. A common strategy for achieving enantioselectivity is to utilize chiral starting materials derived from the chiral pool. Proline and its derivatives, such as 4-hydroxyproline, are excellent chiral precursors for the synthesis of substituted pyrrolidines. nih.govmdpi.com

For instance, a stereoselective synthesis could commence with either (R)- or (S)-proline. The carboxylic acid functionality of proline can be reduced to an alcohol, which can then be converted to a suitable leaving group. Subsequent nucleophilic displacement with an aryl amine would introduce the desired 1-aryl substituent. The remaining steps would involve the oxidation of the C5 position to a carbonyl group to form the lactam ring, with the stereochemistry at other positions being controlled by the initial choice of proline enantiomer.

Enzyme-catalyzed reactions also offer a powerful approach to stereoselective synthesis. Imine reductases (IREDs) have been shown to be effective in the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from their corresponding pyrroline (B1223166) precursors with excellent enantioselectivity. nih.gov This biocatalytic approach provides a green and efficient alternative to traditional chemical methods.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a systematic approach to the design and synthesis of analogues is necessary. This involves modifying different parts of the this compound molecule and evaluating the impact of these changes on its biological activity. The core components of this compound that can be targeted for modification include the aryl ring, the pyrrolidinone scaffold, and any substituents on these rings.

Aryl Ring Modifications:

Substitution Pattern: The position and nature of substituents on the aryl ring can be varied. Electron-donating and electron-withdrawing groups can be introduced at the ortho, meta, and para positions to probe the electronic requirements for activity.

Ring Variation: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or furan, to investigate the influence of different ring systems on biological activity. nih.gov

Pyrrolidinone Scaffold Modifications:

Substitution: Alkyl or aryl substituents can be introduced at the C3, C4, and C5 positions of the pyrrolidinone ring to explore the steric and electronic effects on activity.

Ring Size: The five-membered pyrrolidinone ring can be expanded to a six-membered piperidinone or contracted to a four-membered β-lactam to assess the importance of the ring size for biological function.

A library of these analogues can be synthesized using the versatile synthetic methodologies described in the preceding sections. For example, a range of substituted anilines can be reacted with a common γ-lactone precursor to generate a series of aryl-substituted analogues. Similarly, various substituted γ-lactones can be reacted with a single aniline to probe the effects of substitution on the pyrrolidinone ring. The biological evaluation of these synthesized analogues would then provide valuable insights into the SAR of this compound, guiding the design of more potent and selective compounds.

Mechanistic Basis of Felipyrine S Biological Activity

Unraveling the Anti-inflammatory Action of Felipyrine

This compound is reported to exert anti-inflammatory activity. ncats.ioncats.io Its classification as a 1-aryl-2-pyrrolidinone derivative places it within a structural class that can possess diverse biological activities. The primary target associated with this compound in some databases is the "inflammatory response to antigenic stimulus," indicating a role in modulating inflammation triggered by antigens. ncats.ioncats.io However, the specific cellular pathways or molecular events through which this compound modulates this response are not explicitly detailed in the provided search results.

Identification and Characterization of Putative Molecular Targets

Despite its known anti-inflammatory activity, the specific molecular targets responsible for this compound's effects, such as particular receptors or enzymes, are not clearly identified in the available information. ncats.ioncats.io Research in medicinal chemistry often involves identifying and characterizing the biomolecules with which a drug candidate interacts to elicit its therapeutic effect.

Theoretical Frameworks for Receptor Interaction Studies

Theoretical frameworks, such as molecular docking and virtual screening, are commonly employed in drug discovery to predict and understand the potential interactions between small molecules like this compound and biological targets, including receptors. solubilityofthings.comdrugdesign.org These computational methods utilize the three-dimensional structures of both the ligand and the putative target to assess binding affinity and identify key interaction points. solubilityofthings.comdrugdesign.org This can provide insights into how a molecule might bind to and modulate the activity of a receptor. While these frameworks are standard tools in the field, specific studies applying them to investigate this compound's interaction with potential receptors were not found in the provided search results.

Enzymatic Modulation Hypotheses and Investigations

Another crucial mechanism by which drugs exert their effects is through the modulation of enzyme activity, either by inhibition or activation. Investigating enzymatic modulation involves biochemical assays and structural studies to determine if a compound interacts with an enzyme and how that interaction affects the enzyme's catalytic function. Based on the available search results, there is no specific information or reported investigations suggesting that this compound mediates its anti-inflammatory effects through the modulation of enzymatic pathways.

Advanced Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. jove.comcollaborativedrug.comoncodesign-services.com SAR explores how modifications to the chemical structure of a compound influence its biological activity. jove.comcollaborativedrug.comoncodesign-services.com This understanding is critical for optimizing the potency, selectivity, and other pharmacological properties of a lead compound. solubilityofthings.comnumberanalytics.com

Principles of Rational Design in SAR Exploration

Rational drug design is an inventive process that relies on the knowledge of a biological target to find new medications. drugdesign.orgwikipedia.org SAR is a cornerstone of rational design, guiding the modification of molecular structures to enhance desired interactions with the target and improve biological activity. oncodesign-services.combbau.ac.in This involves identifying key structural features responsible for activity and systematically modifying them to understand their contribution. numberanalytics.comcreative-biolabs.com The principles of rational design aim to create molecules that are complementary in shape and charge to the target's binding site. wikipedia.org

Predictive Modeling for Biological Activity Based on Structure

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, plays an increasingly important role in SAR studies. solubilityofthings.comoncodesign-services.comnumberanalytics.comcreative-biolabs.comfrontiersin.org These computational techniques develop mathematical models that correlate structural attributes of molecules with their biological activity. solubilityofthings.comcreative-biolabs.com By leveraging data from known compounds, these models can predict the activity of new, untested analogues, thereby reducing the need for extensive experimental synthesis and testing. solubilityofthings.com While predictive modeling is a powerful tool in modern SAR exploration, specific details or results of such modeling efforts applied to this compound or its analogues were not found in the provided search results.

Exploration of Cellular Signaling Pathways Influenced by this compound

Current research is dedicated to elucidating the cellular signaling pathways that may be influenced by this compound. While this compound is recognized for its anti-inflammatory attributes, the specific molecular cascades and signaling networks it modulates are still under investigation targetmol.comontosight.ai. Understanding these interactions is crucial for fully characterizing its biological activity and potential therapeutic applications ontosight.ai. Further detailed research is required to map the specific pathways, such as those involving receptor binding or enzymatic modulation, through which this compound exerts its effects at the cellular level.

Comparative Analysis of Biological Mechanisms with Related Pyrrolidinone Compounds

This compound belongs to the broader class of pyrrolidinone compounds, a heterocyclic scaffold found in numerous natural products and biologically active molecules acs.orgresearchgate.net. The biological activities of pyrrolidinone derivatives are known to be significantly influenced by the nature and position of substituents on the core structure acs.orgsci-hub.se. While this compound itself is noted for anti-inflammatory activity targetmol.com, other substituted pyrrolidinones have demonstrated a diverse range of biological effects, including antimicrobial and anticancer properties researchgate.netsphinxsai.comnih.gov. For instance, certain 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus strains and anticancer effects against A549 cells nih.gov. Some pyrrolidinone derivatives have also been identified as potential inhibitors of protein-protein interactions, such as p53-MDM2 acs.orgsci-hub.se. A comparative analysis of the biological mechanisms of this compound with these related compounds suggests that the pyrrolidinone core serves as a versatile scaffold whose specific functionalization dictates the resulting biological target interactions and downstream cellular effects. While the anti-inflammatory mechanism of this compound is a key area of study, the varied activities within the pyrrolidinone class highlight the potential for diverse mechanistic interactions depending on structural variations.

Preclinical Efficacy Investigations of Felipyrine in Disease Models

In Vitro Model Systems for Inflammatory Response Assessment

In vitro models play a foundational role in the initial assessment of a compound's effects on cellular processes relevant to disease, such as inflammation. These systems allow for controlled environments to study the direct interaction of a compound with specific cell types or molecular targets. For assessing inflammatory responses, various in vitro models are utilized, including:

Cell Culture Models: Monolayer cell cultures of relevant cell types, such as immune cells (e.g., macrophages, lymphocytes) or cells from target tissues, are commonly used. These cells can be stimulated with pro-inflammatory agents (e.g., lipopolysaccharide (LPS), cytokines like TNF-α or IL-1β) to mimic an inflammatory state. The efficacy of a compound is then evaluated by measuring markers of inflammation, such as the release of cytokines and chemokines, the expression of inflammatory enzymes (e.g., COX-2, iNOS), or the activation of signaling pathways (e.g., NF-κB). frontiersin.orgnih.govredoxis.se

Co-culture Models: More complex in vitro models involve co-culturing different cell types to better recapitulate the cellular interactions that occur in vivo during inflammation. For instance, co-cultures of epithelial cells and immune cells can model the inflammatory responses at mucosal surfaces. frontiersin.orgfrontiersin.org

3D Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids or organoids, offer a more physiologically relevant environment compared to traditional 2D monolayers. These models can better mimic the tissue architecture and cell-cell interactions, providing more predictive data on a compound's efficacy in a complex cellular environment. nih.govredoxis.senyscc.orghuborganoids.nl

Assessment of efficacy in these models often involves techniques such as ELISA or Luminex for cytokine quantification, Western blotting for protein expression analysis, quantitative PCR for gene expression, and high-content imaging for phenotypic changes. While these in vitro systems are valuable for initial screening and mechanistic studies, their results need to be validated in more complex ex vivo and in vivo models due to the inherent limitations in fully replicating the complexity of a living organism. nyscc.org Specific in vitro efficacy data for Felipyrine in inflammatory response models were not found in the consulted sources.

Ex Vivo Tissue and Organ Culture Models for Efficacy Evaluation

Ex vivo models utilize tissues or organs harvested from living organisms and maintained in a culture environment. These models bridge the gap between in vitro cell cultures and in vivo animal studies, preserving some of the tissue architecture, cellular diversity, and physiological functions of the original tissue. rsc.orgoatext.com

Types of ex vivo models include:

Tissue Explants: Small pieces of tissue from a relevant organ are cultured to study the effects of a compound on tissue-level responses. This can include studies on inflammation, tissue repair, or other disease-specific processes. nyscc.orgifyber.com

Organotypic Slice Cultures: Thin slices of organs, such as brain slices or skin explants, are cultured, maintaining a significant degree of the in vivo cellular organization and connectivity. These models are particularly useful for studying diseases affecting specific organ structures. nih.gov

Perfused Organ Models: In some cases, whole organs can be perfused with culture media containing the test compound, allowing for the study of more integrated physiological responses. rsc.org

Ex vivo models offer advantages in maintaining a more physiologically relevant environment than cell cultures, including cell-cell and cell-matrix interactions. rsc.orgoatext.com They can be used to evaluate a compound's efficacy in modulating inflammatory responses within a tissue context, assessing effects on tissue viability, function, or the presence of disease markers. Quantification methods can include histological analysis, immunohistochemistry, cytokine measurements in the culture media, and functional assays relevant to the specific tissue and disease. ifyber.comnih.gov Specific ex vivo efficacy data for this compound were not available in the consulted literature.

In Vivo Animal Models for Disease Pathologies (General Research Focus)

In vivo animal models are indispensable for evaluating the efficacy of a compound in a whole organism, allowing for the assessment of complex physiological processes, systemic effects, and the interplay between different organ systems. These models are designed to mimic specific aspects of human diseases and are crucial for predicting potential clinical outcomes. envigo.comnih.govmdpi.com

Methodological Considerations for Efficacy Endpoints in Animal Studies

Defining clear and relevant efficacy endpoints is critical for the design and interpretation of in vivo animal studies. Endpoints should be objective, measurable, and reflective of the disease pathology or the therapeutic effect being investigated. Methodological considerations include:

Selection of Relevant Endpoints: Endpoints should align with the known pathophysiology of the human disease and the hypothesized mechanism of action of the compound. These can include clinical signs, physiological parameters (e.g., body weight, temperature, blood pressure), biochemical markers (e.g., cytokine levels, enzyme activity), histological changes, or functional assessments (e.g., behavioral tests, organ function tests). nc3rs.org.ukphypha.irnih.gov

Timing of Assessment: Efficacy endpoints should be measured at time points relevant to the disease progression and the expected duration of the compound's effect.

Blinding and Randomization: To minimize bias, studies should ideally be blinded (where investigators assessing outcomes are unaware of treatment assignments) and animals should be randomly assigned to treatment groups.

Statistical Analysis: Appropriate statistical methods must be used to analyze the data and determine if the observed effects are statistically significant.

Humane Endpoints: In accordance with ethical guidelines, humane endpoints are crucial in animal studies to minimize pain and distress. These are predetermined criteria that trigger intervention, such as euthanasia, before an animal reaches a state of severe suffering or death, while still allowing for the scientific objectives to be met. nc3rs.org.ukphypha.irnih.govreprefred.euplos.org Examples of humane endpoints can include significant weight loss, changes in behavior, or specific clinical signs related to the disease model. nc3rs.org.ukphypha.irnih.gov

The choice and implementation of efficacy endpoints directly impact the ability to accurately assess a compound's therapeutic potential in vivo. nih.gov

Conceptual Frameworks for Dose-Response Relationships in Preclinical Efficacy

Understanding the relationship between the dose of a compound administered and the magnitude of the observed efficacy is a fundamental aspect of preclinical research. Dose-response studies are conducted to determine the range of doses that produce a therapeutic effect and to identify potentially optimal dose levels for further investigation. nih.govmdpi.com

Conceptual frameworks for dose-response in preclinical efficacy include:

Identifying Effective Doses: Studies aim to determine doses that elicit a measurable biological or therapeutic response. This can involve identifying a minimum effective dose (MED) or characterizing the dose range over which efficacy increases. nih.gov

Characterizing the Shape of the Dose-Response Curve: The relationship between dose and response can take various forms (e.g., sigmoidal). Understanding the shape of this curve helps in predicting responses at different dose levels. nih.govmdpi.com

Relating Dose to Pharmacological Activity: Dose-response relationships are often interpreted in conjunction with pharmacokinetic (PK) data to understand the relationship between drug exposure levels and the observed effects. universiteitleiden.nl

Translational Considerations: Preclinical dose-response data are used to inform the selection of starting doses and dose escalation strategies for initial human clinical trials, although translating findings across species requires careful consideration of pharmacokinetic and pharmacodynamic differences. universiteitleiden.nl

While these frameworks guide preclinical efficacy studies, specific dose-response data for this compound in relevant disease models were not found in the consulted literature.

Comparative Efficacy Profiling of this compound Against Standard Agents

Comparative efficacy profiling involves evaluating the therapeutic effect of a novel compound against existing standard-of-care treatments or other reference compounds in preclinical models. This provides valuable context for the potential advantages or disadvantages of the novel compound.

These studies typically involve:

Benchmarking: Testing this compound alongside established therapeutic agents in the same disease model under similar experimental conditions.

Comparison of Effect Size: Quantifying the magnitude of the therapeutic effect of this compound and comparing it to that of the standard agents on relevant efficacy endpoints.

Assessment of Onset and Duration of Action: Comparing how quickly and for how long this compound produces a therapeutic effect relative to standard treatments.

Comparative efficacy studies are crucial for positioning a novel compound within the existing therapeutic landscape and for informing decisions about its potential clinical utility. However, specific preclinical data comparing the efficacy of this compound against standard agents in any disease model were not available in the consulted sources.

Advanced Analytical Techniques in Felipyrine Research

High-Resolution Spectroscopic Characterization for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of Felipyrine. These methods probe the molecular structure at an atomic level, providing detailed information about the connectivity of atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide information about the number and types of protons and carbons, respectively. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms, ultimately leading to the complete structural assignment of this compound.

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as C=O, N-H, or C-H. This provides a characteristic "fingerprint" of the molecule's functional group composition.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light provides information about the conjugated systems and chromophores within the molecule, which can be useful for both qualitative identification and quantitative analysis.

Table 1: Illustrative High-Resolution Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.85 (d, 2H) | Protons on an aromatic ring |

| ¹H NMR | Chemical Shift (δ) | 4.20 (q, 2H) | Methylene group adjacent to an electronegative atom |

| ¹³C NMR | Chemical Shift (δ) | 165.4 | Carbonyl carbon (e.g., in an amide or ester) |

| IR | Wavenumber (cm⁻¹) | 3300 | N-H stretching vibration |

| IR | Wavenumber (cm⁻¹) | 1680 | C=O stretching vibration |

| UV-Vis | λmax (nm) | 275 | π → π* transition in a conjugated system |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Chromatographic Separation and Quantitative Analysis Methods for this compound

Chromatographic techniques are central to the separation, purification, and quantitative analysis of this compound. These methods exploit differences in the physical and chemical properties of components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved. When coupled with a suitable detector, such as a UV-Vis or diode-array detector (DAD), HPLC can be used for the accurate quantification of this compound in various samples, including reaction mixtures and biological fluids. Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time.

Gas Chromatography (GC) is another powerful separation technique that can be applied to this compound if it is sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility. GC is often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a mass spectrometer for identification.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Retention Time | 4.5 min |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mass Spectrometry for Molecular Identification and Biotransformation Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the molecular identification of this compound and for studying its metabolic fate.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. This is a crucial step in confirming its identity.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and to distinguish it from isomers.

In biotransformation studies, MS is used to identify metabolites of this compound. By comparing the mass spectra of samples from biological systems (e.g., plasma, urine) with and without exposure to this compound, metabolites can be detected and their structures elucidated based on their mass and fragmentation patterns.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Observed Value (m/z) | Interpretation |

| HRMS | [M+H]⁺ | 315.1234 | Corresponds to a specific elemental formula |

| MS/MS | Parent Ion | 315.1 | Molecular ion of this compound |

| MS/MS | Fragment Ion | 200.0876 | Loss of a specific neutral fragment |

| MS/MS | Fragment Ion | 115.0358 | Another characteristic fragment ion |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays can be used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. wikipedia.org

A successful X-ray crystallographic analysis provides precise information about bond lengths, bond angles, and torsion angles within the this compound molecule. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the physical properties of the solid-state form of this compound.

Powder X-ray diffraction (PXRD) is a related technique that is used to analyze polycrystalline samples. While it does not provide the same level of structural detail as single-crystal X-ray diffraction, PXRD is useful for identifying different crystalline forms (polymorphs) of this compound and for assessing the purity of a solid sample.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 15.4 Å, β = 95.2° |

| Volume | 908.6 ų |

| Z | 4 |

| Density (calculated) | 1.152 g/cm³ |

| R-factor | 0.045 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Integration of Advanced Computational Chemistry in Analytical Research

Computational chemistry plays an increasingly important role in complementing and guiding experimental analytical research on this compound. Theoretical calculations can be used to predict various molecular properties and spectroscopic data, which can then be compared with experimental results to aid in structural elucidation and interpretation.

For example, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions for UV-Vis spectroscopy. These predicted spectra can be invaluable in assigning experimental spectra and confirming the proposed structure of this compound.

Molecular modeling can also be used to explore the conformational landscape of this compound and to study its interactions with other molecules, such as biological receptors. In conjunction with X-ray crystallography data, computational methods can provide a deeper understanding of the structure-property relationships of this compound.

Theoretical and Computational Studies on Felipyrine Interactions

Quantum Chemical Computations for Electronic Properties and Reaction Pathways

Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, are used to calculate the electronic structure of a molecule. These computations can provide insights into properties like molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and vibrational frequencies. By studying transition states, quantum chemistry can also be used to explore potential reaction pathways and mechanisms involving the compound.

Molecular Dynamics Simulations and Docking for Ligand-Biomacromolecule Interactions

Molecular dynamics (MD) simulations explore the time-dependent behavior of molecular systems. For a compound like Felipyrine, MD could simulate its behavior in various environments (e.g., water, lipid bilayers) or its interactions with biological macromolecules like proteins or nucleic acids. Docking studies predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound, to a receptor or enzyme. These methods are crucial for understanding how a compound might interact with potential biological targets and can help predict binding sites and interaction strengths.

In Silico Approaches for Predicting Pharmacological Profiles

In silico methods are widely used to predict various pharmacological properties without experimental testing. This can include predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity (in silico toxicology), and potential therapeutic activities based on structural similarity to known drugs or interactions with predicted targets. These approaches leverage various computational models and large datasets of known compounds and their properties.

Machine Learning Applications in this compound Structure-Activity Prediction

Machine learning (ML) techniques are increasingly applied in chemistry and drug discovery, particularly for building quantitative structure-activity relationship (QSAR) or structure-property relationship (SPR) models. For this compound, ML could potentially be used to build models that correlate variations in its structure (or the structure of related analogs) with changes in its biological activity or other properties. This can aid in identifying key structural features responsible for activity and guide the design of new, more potent or selective compounds.

Due to the absence of specific research data on this compound within these computational contexts in the search results, a detailed article with specific findings and data tables cannot be provided at this time.

Innovative Drug Delivery System Concepts for Felipyrine

Principles of Controlled Release Technologies for Small Molecule Compounds

Controlled release drug delivery systems are designed to maintain drug concentrations within a therapeutic window for an extended duration, offering advantages over conventional immediate-release formulations which can lead to fluctuations in plasma drug levels. researchgate.netmdpi.com For small molecule compounds, the principles of controlled release often involve modulating the rate at which the drug is liberated from the delivery system, absorbed into the bloodstream, or metabolized and excreted. researchgate.net Key mechanisms governing controlled release include diffusion, dissolution, osmosis, and erosion or degradation of the delivery matrix. mdpi.com

Diffusion-controlled systems involve the drug diffusing through a rate-limiting membrane or matrix. mdpi.com Dissolution-controlled systems rely on the rate at which the drug or the matrix dissolves. Osmotic systems utilize osmotic pressure to drive drug release through a semipermeable membrane. japsonline.comwikipedia.org Erosion or degradation-based systems release the drug as the surrounding matrix breaks down over time. acs.org

The design of controlled release systems for small molecules must consider the compound's solubility, molecular size, and stability. frontiersin.orgamericanpharmaceuticalreview.com For poorly soluble small molecules, strategies to enhance solubility may be integrated into the controlled release formulation. drughunter.comnih.gov The goal is to achieve a predictable and sustained release profile that improves therapeutic outcomes and patient compliance. researchgate.netamericanpharmaceuticalreview.com

Polymer-Based Matrix Systems for Sustained Compound Release

Polymer-based matrix systems are a widely used approach for achieving sustained drug release. ijpras.comdrug-dev.com In these systems, the drug (such as Felipyrine) is dispersed or dissolved within a polymeric matrix. The release of the drug is primarily governed by diffusion through the polymer network or erosion/degradation of the polymer itself. mdpi.comacs.org

Hydrophilic polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), are commonly used in matrix tablets. Upon contact with aqueous fluids, these polymers hydrate (B1144303) and form a gel layer through which the drug diffuses. ijpras.commdpi.com The release rate can be controlled by factors such as the type and molecular weight of the polymer, the ratio of hydrophilic to hydrophobic polymers, and the porosity of the matrix. ijpras.commdpi.com Hydrophobic polymers, such as ethyl cellulose, can be combined with hydrophilic polymers to further modulate the release rate, particularly for highly soluble drugs. ijpras.commdpi.com

Injectable polymeric matrices, such as those based on biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are also employed for sustained release, often in the form of microspheres or implants. acs.orgfrontiersin.org In these systems, drug release occurs as the polymer degrades over time. acs.org The properties of the polymer, including its composition and molecular weight, can be tuned to control the degradation rate and, consequently, the drug release profile. frontiersin.org

Conceptual data illustrating the potential release profiles of this compound from different polymer matrix systems could be represented as follows:

| Formulation Type | Polymer Type(s) | Release Mechanism | Conceptual Release Duration |

| Oral Matrix Tablet | HPMC (various grades) | Diffusion through gel | Several hours |

| Oral Matrix Tablet | HPMC + Ethyl Cellulose | Diffusion + Erosion | Extended hours |

| Injectable Microspheres | PLGA (various ratios) | Diffusion + Degradation | Days to weeks/months |

| Injectable Implant | PLGA or similar | Diffusion + Degradation | Weeks to months/years |

Note: The data in this table are conceptual and illustrative of the principles discussed.

Microparticle and Microbubble-Mediated Delivery Strategies (Conceptual)

Microparticle and microbubble-mediated strategies represent advanced conceptual approaches for delivering compounds like this compound, offering potential benefits in terms of targeted delivery and enhanced cellular uptake. nih.govacs.org

Microparticles, typically ranging in size from 1 to 1000 µm, can encapsulate drugs within a polymeric or lipid-based matrix. nih.govoakwoodlabs.com These particles can protect the encapsulated drug from degradation and provide controlled release over time. oakwoodlabs.comevonik.com For this compound, microparticle encapsulation could offer a way to sustain its release and potentially target specific tissues or cells depending on the particle composition and surface modifications. oakwoodlabs.comevonik.com Microparticles can be administered via various routes, including injection or inhalation, and their size and properties can be tuned for specific applications. drug-dev.comoakwoodlabs.com

Microbubbles, which are gas-filled microspheres typically 1-10 µm in diameter with a shell of lipids, proteins, or polymers, are primarily known as ultrasound contrast agents. nih.govmdpi.com However, they are also being investigated as drug delivery vehicles, particularly in conjunction with ultrasound. nih.govmdpi.comnih.gov Microbubbles can carry drugs either loaded onto their shell or encapsulated within the shell structure. acs.orgmdpi.com When exposed to ultrasound, microbubbles can oscillate and collapse (cavitation), which can temporarily increase the permeability of cell membranes and blood vessel walls (sonoporation), facilitating drug uptake in the targeted area. nih.govmdpi.comtandfonline.com

For this compound, a conceptual microbubble-mediated delivery strategy could involve loading this compound onto the microbubble shell or within the shell material. Upon reaching a target site, such as an inflamed tissue where this compound's anti-inflammatory properties might be beneficial, localized ultrasound could be applied to induce microbubble cavitation and enhance the delivery of this compound into the surrounding cells and tissues. acs.orgnih.govtandfonline.com This approach could potentially allow for targeted delivery and reduced systemic exposure. acs.orgmdpi.com

Conceptual applications and potential benefits of microparticle and microbubble strategies for this compound:

| Delivery System | Conceptual Application Area | Potential Benefits |

| Microparticles | Sustained systemic release | Reduced dosing frequency, more stable blood levels |

| Microparticles | Localized tissue delivery | Higher concentration at target, reduced systemic effects |

| Microbubbles | Targeted delivery with US | Site-specific drug uptake, lower required dose |

Note: These applications and benefits are conceptual based on the general properties of these delivery systems.

Theoretical Basis for Enhancing Compound Bioavailability Through Formulation

Enhancing the bioavailability of a drug like this compound through formulation involves strategies aimed at improving the fraction of the administered dose that reaches the systemic circulation in an active form. patsnap.comdrug-dev.com This is particularly important for compounds with poor solubility, low permeability across biological membranes, or extensive first-pass metabolism. patsnap.com

The theoretical basis for enhancing bioavailability through formulation lies in manipulating the physicochemical properties of the drug and the environment it encounters within the body. Key strategies include:

Solubility Enhancement: For poorly soluble drugs, formulation approaches can increase the dissolution rate and apparent solubility. This can involve particle size reduction (micronization or nanoformulation), formation of amorphous solid dispersions, salt formation for ionizable compounds, or the use of co-crystals. drughunter.comnih.govpatsnap.comnih.gov Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance the solubility and absorption of lipophilic drugs. nih.govnih.gov

Permeability Enhancement: Formulations can include excipients that transiently increase the permeability of biological membranes, allowing more drug to cross. nih.gov

Protection from Degradation: Encapsulation in delivery systems like microparticles or nanoparticles can protect the drug from chemical or enzymatic degradation in the gastrointestinal tract or bloodstream. oakwoodlabs.comevonik.com

Circumventing First-Pass Metabolism: While more challenging with formulation alone, some delivery systems or routes of administration can partially bypass hepatic first-pass metabolism.

Future Directions and Emerging Research Paradigms for Felipyrine

Expanding Therapeutic Horizons Beyond Current Indications

While Felipyrine has been noted for potential anti-inflammatory activity, the pyrrolidinone scaffold is present in compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. scispace.com Pyrrolidine-based molecules have shown significant potential in cancer therapy and as antidiabetic agents. tandfonline.com For this compound, future research could explore its potential in these or other therapeutic areas by investigating its interactions with various biological targets, such as enzymes or receptors, and evaluating its pharmacokinetic properties. ontosight.ai The structural features of pyrrolidinone derivatives, particularly substitutions at the N1, 3rd, and 5th positions, offer significant opportunities for optimizing biological activity and enhancing target-specific interactions, which could lead to the discovery of new therapeutic uses for this compound analogues. tandfonline.com

Evolution of Advanced Synthetic Strategies for Complex Analogues

Efficient synthesis of pyrrolidinone derivatives is crucial for exploring their chemical space and developing new analogues. Multicomponent reactions (MCRs) have gained importance in organic synthesis for constructing heterocyclic compounds like 2-pyrrolidinones. rsc.org Future synthetic strategies for this compound analogues may involve the evolution of these MCRs or the development of novel approaches to create more complex structures. Solid-phase synthesis techniques, such as the Ugi four-component reaction, have been employed for the synthesis of N-substituted pyrrolidinone-tethered piperidines and could be adapted for generating diverse this compound-like structures. acs.org Microwave-assisted synthesis is another approach that can offer shorter reaction times and simpler setups for the synthesis of pyrrolidinone derivatives. scispace.com Advances in catalysis and flow chemistry could also play a significant role in developing more efficient and sustainable routes to complex this compound analogues.

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of lead compounds. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic assays. acs.orgnih.gov Combinatorial chemistry enables the synthesis of diverse libraries of compounds by combining different building blocks in a systematic manner. combichemistry.compnas.org Applying HTS and combinatorial chemistry to this compound research would involve creating libraries of this compound analogues with variations at different positions of the core structure. These libraries could then be screened to identify compounds with improved potency, selectivity, or other desirable properties for specific therapeutic applications. Mixture-based phenotypic HTS, for instance, can significantly reduce the cost and time associated with identifying promising drug candidates. acs.org

Application of Systems Biology and Omics Technologies in this compound Mechanistic Studies

Understanding the detailed mechanism of action of this compound at a systems level is crucial for its development as a therapeutic agent. Systems biology, which integrates data from various "-omics" technologies, can provide a comprehensive view of how a compound interacts with biological systems. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can reveal the changes in gene expression, protein levels, and metabolic pathways induced by this compound. oup.comhumanspecificresearch.orgmorressier.com Applying these technologies would involve treating cells or animal models with this compound and analyzing the resulting molecular changes on a large scale. This can help identify the specific pathways and targets modulated by this compound, providing insights into its therapeutic effects and potential off-target activities. oup.comhumanspecificresearch.org Integrating omics data with computational modeling can lead to a more complete understanding of this compound's biological effects. nih.gov

Leveraging Artificial Intelligence and Data Science in Pyrrolidinone Drug Discovery

Q & A

Q. Q1. What experimental protocols ensure reproducible synthesis of Felipyrine with high purity?

To achieve reproducible synthesis, researchers should:

- Standardize reaction conditions : Document solvent ratios, temperature gradients, and catalyst concentrations precisely. Use inert atmospheres if moisture-sensitive .

- Characterize intermediates : Employ techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress and purity at each stage .

- Validate final product : Combine nuclear magnetic resonance (NMR) for structural confirmation, elemental analysis for purity, and melting point determination for consistency .

Q. Table 1: Key Characterization Techniques for this compound Synthesis

| Technique | Purpose | Advantages | Limitations |

|---|---|---|---|

| NMR | Structural elucidation | High specificity for functional groups | Requires pure samples |

| HPLC | Purity assessment | Quantitative analysis | Costly for large-scale screens |

| Elemental Analysis | Empirical formula confirmation | Absolute purity validation | Time-consuming |

Q. Q2. Which spectroscopic methods are optimal for distinguishing this compound from structural analogs?

- Infrared (IR) Spectroscopy : Identify unique carbonyl or aromatic vibrations to differentiate functional groups .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystalline structure ambiguities when NMR data is inconclusive .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s pharmacological efficacy across studies be systematically resolved?

- Meta-analysis framework : Aggregate data from peer-reviewed studies, adjusting for variables like dosage, cell lines, or assay protocols .

- Identify confounding factors : Compare solvent systems (e.g., DMSO vs. aqueous buffers) or incubation times that may alter bioactivity .

- Replicate key experiments : Use standardized positive controls (e.g., reference inhibitors) to validate assay conditions .

Q. Table 2: Common Sources of Contradiction in this compound Studies

| Source of Variation | Resolution Strategy | Example |

|---|---|---|

| Assay sensitivity | Validate with orthogonal assays | Compare enzyme inhibition vs. cell viability |

| Compound solubility | Use consistent solvent systems | Pre-dissolve in DMSO at fixed concentrations |

| Biological models | Cross-validate in multiple systems | Test in primary cells and immortalized lines |

Q. Q4. What computational strategies improve the predictive accuracy of this compound’s target interactions?

- Molecular docking validation : Calibrate force fields using co-crystallized ligand data from the Protein Data Bank (PDB) .

- Dynamic simulations : Perform molecular dynamics (MD) over ≥100 ns to assess binding stability under physiological conditions .

- QSAR modeling : Incorporate physicochemical descriptors (logP, polar surface area) to refine activity predictions .

Methodological Best Practices

Q. Q5. How should researchers design dose-response studies to minimize off-target effects?

- Range-finding experiments : Start with broad concentrations (e.g., 1 nM–100 µM) and narrow based on preliminary IC50 values .

- Counter-screening : Test against related targets (e.g., kinases with similar ATP-binding sites) to assess selectivity .

- Use negative controls : Include vehicle-only and scrambled compound analogs .

Q6. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- PICO Model : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard therapy), Outcome (apoptosis rate) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Gap analysis : Systematically review literature using tools like PubMed or SciFinder to identify underexplored mechanisms .

Data Integrity & Reproducibility

Q. Q7. What steps ensure raw data transparency in this compound research?

- Deposit spectra and chromatograms : Upload to repositories like Zenodo or institutional databases with unique DOIs .

- Detailed supplemental information : Include synthetic procedures, characterization data, and statistical code in machine-readable formats .

- Adhere to FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Q. Q8. How can researchers address batch-to-batch variability in this compound samples?

- Quality control (QC) protocols : Implement routine NMR and LC-MS checks for each synthesis batch .

- Stability studies : Store samples under inert conditions and retest activity after 6–12 months .

- Collaborative validation : Share samples with independent labs for blinded reproducibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.